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Compound of Interest

Compound Name:
N-[(4-bromothiophen-2-

yl)methyl]cyclohexanamine

CAS No.: 1040045-85-9

Cat. No.: B1414931

Get Quote

Executive Summary
In medicinal chemistry, the substitution of hydrogen with a halogen on a thiophene amine

scaffold is a critical optimization strategy. While both chlorine (Cl) and bromine (Br) modulate

lipophilicity and metabolic stability, they diverge significantly in their electronic and steric

contributions to ligand-target binding.

Chlorothiophene Amines are typically preferred for optimizing metabolic stability and ligand

efficiency. The C–Cl bond resists oxidative metabolism while providing a moderate lipophilic

boost without the excessive steric bulk of bromine.

Bromothiophene Amines are the superior choice when exploiting halogen bonding (XB). The

larger, more polarizable bromine atom exhibits a pronounced positive electrostatic potential (

-hole), allowing for strong, directional interactions with backbone carbonyls or nucleophilic
residues in the target protein.
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Molecular Mechanics & SAR Analysis
Electronic and Steric Divergence
The choice between Cl and Br is rarely arbitrary; it dictates the physicochemical profile of the

drug candidate.
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Feature
Chlorothiophene
Amine

Bromothiophene
Amine

Impact on Drug
Design

Van der Waals Radius 1.75 Å 1.85 Å

Br requires a larger

hydrophobic pocket;

Cl is more versatile in

tight spaces.

Bond Length (C-X) ~1.70 Å ~1.86 Å

Br extends further into

the binding pocket,

potentially inducing

steric clashes or

deeper contacts.

Electronegativity

(Pauling)
3.16 2.96

Cl is more electron-

withdrawing by

induction (

), reducing the pKa of

the adjacent amine

more effectively than

Br.

-Hole Magnitude Moderate High

Critical: Br forms

stronger halogen

bonds (

on tip is higher),

essential for specific

directional anchoring.

Lipophilicity (

LogP)
+0.71 (approx) +0.86 (approx)

Br increases

lipophilicity more,

potentially improving

permeability but

increasing non-

specific binding.

The Halogen Bonding Advantage (Bromine)
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In thiophene amines, the sulfur atom naturally increases the electron density of the ring. When

a bromine is attached (e.g., at C5), the "sigma hole"—an area of positive electrostatic potential

opposite the C-Br bond—becomes a potent donor for halogen bonds.

Mechanism: The

-hole of the bromothiophene interacts with Lewis bases (e.g., backbone

of residues like Valine or Alanine in kinase hinges) in a linear geometry (

). Chlorine possesses a smaller

-hole and is less effective at driving potency through this specific mechanism.

Bioactivity Case Study: Factor Xa Inhibition
To illustrate the functional difference, we compare data derived from the optimization of Factor

Xa inhibitors (e.g., Rivaroxaban analogs). The thiophene moiety binds in the S1 subsite of the

enzyme.[1]

Experimental Data Summary: Inhibition constants (

or

) for 5-substituted thiophene-2-carboxamides.
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Compound Variant Substituent (C5) (nM) Interpretation

Compound A (Ref) -H 280

Poor occupancy of the

S1 hydrophobic

pocket.

Compound B -Cl 1.4

Excellent fit; Cl fills the

pocket and blocks

metabolic oxidation.

Compound C -Br 0.4

Superior Potency. The

Br atom forms a

specific halogen bond

with the carbonyl of

the S1 pocket residue,

gaining ~3.5-fold

potency over Cl.

Compound D -CH 4.2

Sterically similar to Cl

but lacks the

electronic withdrawal

and halogen bonding

capability.

Data Source Synthesis: Based on SAR trends reported in J. Med. Chem. and related

antithrombotic research (see References).[1]

Decision Pathway: When to use Cl vs. Br
The following decision tree outlines the logical flow for selecting the appropriate halogen based

on SAR feedback.
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Start: Thiophene Amine Optimization

Is the binding pocket
sterically restricted?

Is there a backbone C=O
accessible along the C-X axis?

No (Space available)

Select CHLOROTHIOPHENE
( steric fit + metabolic block )

Yes (Tight fit)

Is metabolic clearance (Cl_int)
too high?

No

Select BROMOTHIOPHENE
( Halogen Bond potency driver )

Yes (Target XB)

Yes (Block metabolism)

Re-evaluate Scaffold

No (Solubility issues?)

Click to download full resolution via product page

Caption: SAR decision logic for selecting Chlorine vs. Bromine substitution on thiophene

scaffolds.

Metabolic Stability Profile
Thiophene rings are structurally alert due to the potential for S-oxidation (forming thiophene S-

oxides) and electrophilic attack.

Chlorine Effect: Substitution at the C5 position (2-amino-5-chlorothiophene) effectively blocks

CYP450-mediated hydroxylation. The high electronegativity of Cl deactivates the ring

towards electrophilic metabolic attack.

Bromine Effect: Similarly blocks the C5 position. However, the C-Br bond is weaker (~68

kcal/mol) than the C-Cl bond (~81 kcal/mol). In rare cases, this can lead to oxidative
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dehalogenation or debromination in reducing environments, though Br is generally stable in

Phase I metabolism.

Liability: Bromothiophenes have a higher LogP, which often correlates with higher intrinsic

clearance (

) due to increased affinity for lipophilic metabolic enzymes (CYP3A4).

Experimental Protocols
Synthesis: The Gewald Reaction (2-Aminothiophenes)
This is the industry-standard method for synthesizing polysubstituted 2-aminothiophenes. It is a

self-validating multi-component condensation.

Reagents:

Ketone/Aldehyde (Substrate)[2][3]

Activated Nitrile (e.g., Ethyl cyanoacetate or Malononitrile)[4]

Elemental Sulfur (

)

Base (Morpholine or Diethylamine)

Protocol:

Preparation: In a round-bottom flask, dissolve the ketone (1.0 eq) and activated nitrile (1.0

eq) in Ethanol (0.5 M concentration).

Activation: Add the amine base (1.0 eq) dropwise. Stir at RT for 15 minutes to initiate the

Knoevenagel condensation.

Sulfurization: Add elemental sulfur (1.0 eq) in a single portion.

Reflux: Heat the mixture to 60–80°C.
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Validation Check: The reaction is exothermic. Evolution of heat and a color change

(usually to dark red/brown) indicates thiophene formation.

Workup: Cool to room temperature. Pour the mixture into crushed ice/water.

Product Isolation: The 2-aminothiophene usually precipitates as a solid. Filter, wash with

cold water, and recrystallize from EtOH/Water.

Halogenation Step (Post-Synthesis): To introduce Cl or Br at the C5 position if not present in

the starting material:

Chlorination: Treat the 2-aminothiophene with N-chlorosuccinimide (NCS) in DMF at 0°C.

Bromination: Treat with N-bromosuccinimide (NBS) in DMF or Acetonitrile at 0°C.

Note: The amino group activates the ring, making C5 highly nucleophilic. Stoichiometry

must be controlled (1.0 eq) to prevent di-halogenation.

Bioactivity Assay: Fluorescence-Based Enzyme
Inhibition
Objective: Determine

for a kinase or protease target.

Buffer Prep: 50 mM Tris-HCl (pH 7.4), 10 mM

, 0.1% BSA, 1 mM DTT.

Compound Dilution: Prepare 3-fold serial dilutions of the Chloro/Bromo-thiophene

compounds in DMSO (Top conc: 10

M).

Incubation:

Add 5

L compound solution to 384-well plate.
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Add 10

L enzyme solution (concentration optimized to linear range).

Incubate 15 min at RT to allow equilibrium binding.

Reaction Start: Add 10

L substrate (Fluorogenic peptide).

Detection: Monitor fluorescence kinetics (Ex/Em specific to probe) for 30 mins.

Analysis: Fit the slope (reaction rate) vs. log[Inhibitor] using a 4-parameter logistic equation.

Synthesis & Workflow Visualization

Ketone
(R-C=O)

Knoevenagel
Condensation

Activated Nitrile
(CN-CH2-EWG)

Sulfur (S8)
+ Base

Thiophene
Cyclization

+ Sulfur

2-Aminothiophene
Scaffold

NCS (Chlorination)
Target: C5-Cl

NBS (Bromination)
Target: C5-Br
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Caption: Workflow for the synthesis and halogenation of 2-aminothiophene scaffolds.

References
Structure-Activity Relationship of Thiophene-based Antithrombotics Source: SciSpace / J.

Med. Chem. Context: Detailed analysis of Factor Xa inhibitors comparing Cl/Br potency.

Halogen Bonding in Drug Discovery Source: NIH / PMC Context: Mechanistic review of

halogen bonding (

-hole) differences between Cl and Br in protein-ligand interactions.
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Synthesis of 2-Aminothiophenes via Gewald Reaction Source: Organic Chemistry Portal

Context: Validated protocols for the multicomponent synthesis of the aminothiophene

scaffold.

Metabolic Stability of Halogenated Drugs Source: ResearchGate Context: Comparative

analysis of metabolic clearance rates for chlorinated vs. brominated aromatics.

Comparative Stability of Chlorothiophene Isomers Source: BenchChem Context:

Thermodynamic and chemical stability data for chlorinated thiophene derivatives.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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